Cas no 64099-44-1 (10H-Phenothiazine-2-sulfonamide,10-(1-azabicyclo[2.2.2]oct-3-yl)-N,N-dimethyl-)
64099-44-1 structure
Product Name:10H-Phenothiazine-2-sulfonamide,10-(1-azabicyclo[2.2.2]oct-3-yl)-N,N-dimethyl-
Numero CAS:64099-44-1
MF:C21H25N3O2S2
MW:415.572102308273
CID:504144
PubChem ID:68833
Update Time:2025-04-19
10H-Phenothiazine-2-sulfonamide,10-(1-azabicyclo[2.2.2]oct-3-yl)-N,N-dimethyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 10-(1-azabicyclo[2.2.2]octan-3-yl)-N,N-dimethylphenothiazine-2-sulfonamide
- 10H-Phenothiazine-2-sulfonamide,10-(1-azabicyclo[2.2.2]oct-3-yl)-N,N-dimethyl-
- 10-(1-azabicyclo[2.2.2]oct-3-yl)-N,N-dimethyl-10H-phenothiazine-2-sulfonamide
- 10H-Phenothiazine-2-sulfonamide, 10-(1-azabicyclo(2.2.2)oct-3-yl)-N,N-dimethyl-
- LM 24056
- N,N-Dimethyl-10-(3-chinuclidinyl)-2-phenylthiazinylsulfonamid
- N,N-Dimethyl-10-(3-quinuclidinyl)phenothiazine-2-sulfonamide
- Quisultazine [INN]
- Quisultidina
- Quisultidina [INN-Spanish]
- Quisultidinum
- Quisultidinum [INN-Latin]
- UNII-60J29WG4Q6
- 64099-44-1
- Quisultidine
- EINECS 264-671-3
- CHEMBL2105307
- SCHEMBL142255
- DTXSID40867053
- N,N-dimethyl-10-(quinuclidin-3-yl)-10H-phenothiazine-2-sulfonamide
- 60J29WG4Q6
- N,N-dimethylsulfamoyl-2-(quinuclidinyl-3)-10-phenothiazine
- N-(2,5-DICHLOROPHENYL)MALEAMICACID
- Quisultazine
- NS00053217
- Q27263232
- LM-24056
- LM24056
- 10-(1-Azabicyclo[2.2.2]octan-8-yl)-N,N-dimethylphenothiazine-2-sulfonamide
- 10-(1-Azabicyclo[2.2.2]octan-3-yl)-N,N-dimethyl-10H-phenothiazine-2-sulfonamide
-
- Inchi: 1S/C21H25N3O2S2/c1-22(2)28(25,26)16-7-8-21-18(13-16)24(17-5-3-4-6-20(17)27-21)19-14-23-11-9-15(19)10-12-23/h3-8,13,15,19H,9-12,14H2,1-2H3
- Chiave InChI: HTHHBTMNLHMBHQ-UHFFFAOYSA-N
- Sorrisi: S1C2C=CC=CC=2N(C2C=C(C=CC1=2)S(N(C)C)(=O)=O)C1CN2CCC1CC2
Proprietà calcolate
- Massa esatta: 415.138818
- Massa monoisotopica: 415.138818
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 28
- Conta legami ruotabili: 3
- Complessità: 672
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 77.5
- XLogP3: 3.5
Proprietà sperimentali
- Colore/forma: Solid powder
- Densità: 1.41
- Punto di ebollizione: 582.5°C at 760 mmHg
- Punto di infiammabilità: 306.1°C
- Indice di rifrazione: 1.717
10H-Phenothiazine-2-sulfonamide,10-(1-azabicyclo[2.2.2]oct-3-yl)-N,N-dimethyl- Informazioni sulla sicurezza
- Parola segnale:Warning
- Condizioni di conservazione:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
10H-Phenothiazine-2-sulfonamide,10-(1-azabicyclo[2.2.2]oct-3-yl)-N,N-dimethyl- Letteratura correlata
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
64099-44-1 (10H-Phenothiazine-2-sulfonamide,10-(1-azabicyclo[2.2.2]oct-3-yl)-N,N-dimethyl-) Prodotti correlati
- 7456-24-8(Dimetotiazine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso